REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[OH-].[Na+].CO.[C:11]([C:13]1[CH:18]=[CH:17][C:16]([N:19]=[C:20]=[O:21])=[CH:15][CH:14]=1)#[N:12]>C(OCC)(=O)C>[C:11]([C:13]1[CH:14]=[CH:15][C:16]([NH:19][C:20]([NH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5])=[O:21])=[CH:17][CH:18]=1)#[N:12] |f:1.2|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)N=C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 40° C. for 15 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the volume was reduced to about 150 ml by distillation at reduced pressure
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)NC(=O)NCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |